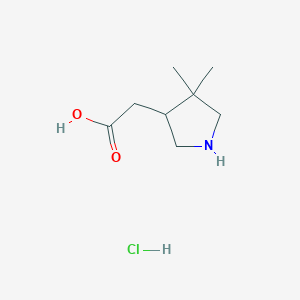

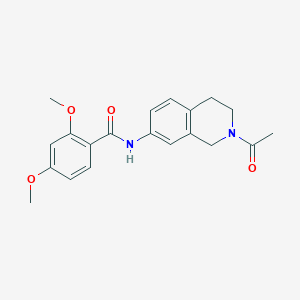

![molecular formula C11H10N3NaO2S B2750973 sodium 5-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}thiophene-2-carboxylate CAS No. 1909337-86-5](/img/structure/B2750973.png)

sodium 5-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 5-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}thiophene-2-carboxylate is a chemical compound with the CAS Number: 1909337-86-5 . It belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .

Molecular Structure Analysis

The molecular formula of this compound is C11H10N3NaO2S . The InChI Code is 1S/C11H11N3O2S.Na/c15-11(16)8-1-2-10(17-8)14-6-5-13-4-3-12-9(13)7-14;/h1-4H,5-7H2,(H,15,16);/q;+1/p-1 .Physical And Chemical Properties Analysis

The molecular weight of this compound is 271.27 . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility were not available in the sources I accessed.Scientific Research Applications

Synthesis and Chemical Modifications

The synthesis and chemical modifications of related compounds involve complex reactions that yield diverse heterocyclic compounds. For example, Baig et al. (1982) explored the synthesis of pyrazol-4-ylidenehydrazinoimidazoles from imidazo[5,1-c][1,2,4]-triazines, showcasing the versatility in synthesizing imidazo-related compounds through ring-opening reactions and coupling reactions with diazonium compounds (Baig, Stevens, Stone, & Lunt, 1982). Similarly, Cheng, Peng, and Li (2010) presented an orthogonal synthesis approach for polyfunctionalized pyrroles and thiophenes from reactions involving imidazo[1,5-a]pyridine carbene-derived zwitterions with electron-deficient alkynes, highlighting a method for efficiently generating densely functionalized heterocycles (Cheng, Peng, & Li, 2010).

Potential Biological Applications

Studies on imidazo and thiophene derivatives often reveal potential biological activities. For instance, Shruthi et al. (2016) described the synthesis of novel benzimidazole–oxadiazole hybrid molecules showing promising antimicrobial activities, demonstrating the potential of these heterocyclic compounds in developing new antimicrobial agents (Shruthi et al., 2016).

Material Science and Catalysis

Imidazo and thiophene derivatives also find applications in material science and catalysis. Plewa-Marczewska et al. (2014) discussed the synthesis and properties of novel sodium salts for use in liquid nonaqueous sodium electrolytes for battery applications, showcasing the role of imidazole derivatives in improving the performance of energy storage devices (Plewa-Marczewska et al., 2014).

properties

IUPAC Name |

sodium;5-(6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S.Na/c15-11(16)8-1-2-10(17-8)14-6-5-13-4-3-12-9(13)7-14;/h1-4H,5-7H2,(H,15,16);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTULARIXRYNCGT-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=CN=C2CN1C3=CC=C(S3)C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N3NaO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

sodium 5-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}thiophene-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Benzoylphenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2750893.png)

![1-(2-Methyl-1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2750894.png)

![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(3-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2750895.png)

![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone](/img/structure/B2750902.png)

![5-{[(3-Chloropyridin-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2750906.png)

![2-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2750907.png)

![N-(2-chloro-4-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2750913.png)